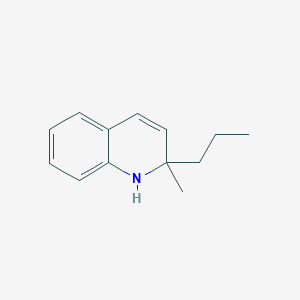
Quinoline, 1,2-dihydro-2-methyl-2-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 1,2-dihydro-2-methyl-2-propyl-, is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is known for its characteristic double-ring structure containing a benzene ring fused with a pyridine moiety. Quinoline and its derivatives are significant in various fields, including industrial and synthetic organic chemistry, due to their versatile applications .
Métodos De Preparación
The synthesis of quinoline derivatives, including 1,2-dihydro-2-methyl-2-propyl-quinoline, can be achieved through several classical methods. Some of the well-known synthetic routes include:
Skraup Synthesis: This involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Doebner-Von Miller Synthesis: This method uses aniline and α,β-unsaturated carbonyl compounds.
Friedländer Synthesis: This involves the condensation of 2-aminobenzaldehyde with a carbonyl compound.
Conrad-Limpach Synthesis: This method involves the cyclization of N-acylated anthranilic acids
Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and efficiency. For example, the use of zeolite catalysts has been reported in the synthesis of 2,4-diphenyl-2-methyl-1,2-dihydroquinoline .
Análisis De Reacciones Químicas
Quinoline, 1,2-dihydro-2-methyl-2-propyl-, undergoes various types of chemical reactions, including:
Oxidation: This can lead to the formation of quinoline N-oxide.
Reduction: This can produce tetrahydroquinoline derivatives.
Substitution Reactions: Both electrophilic and nucleophilic substitution reactions are common.
Common reagents used in these reactions include sulfur, methyl iodide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Quinoline derivatives, including 1,2-dihydro-2-methyl-2-propyl-quinoline, have a wide range of scientific research applications:
Chemistry: They are used as building blocks in the synthesis of more complex molecules.
Biology: Quinoline derivatives have been studied for their biological activities, including antibacterial, antifungal, and antimalarial properties
Industry: Quinoline derivatives are used in the production of dyes, catalysts, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of quinoline derivatives often involves interaction with specific molecular targets and pathways. For example, some quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Other derivatives may interact with different molecular targets, depending on their specific structure and functional groups.
Comparación Con Compuestos Similares
Quinoline, 1,2-dihydro-2-methyl-2-propyl-, can be compared with other similar compounds, such as:
Quinoline: The parent compound with a simpler structure.
Isoquinoline: A structural isomer of quinoline with the nitrogen atom in a different position.
Quinolones: A class of compounds derived from quinoline with additional functional groups that enhance their biological activity.
The uniqueness of 1,2-dihydro-2-methyl-2-propyl-quinoline lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C13H17N |
|---|---|
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
2-methyl-2-propyl-1H-quinoline |
InChI |
InChI=1S/C13H17N/c1-3-9-13(2)10-8-11-6-4-5-7-12(11)14-13/h4-8,10,14H,3,9H2,1-2H3 |
Clave InChI |
AJGHKNGCPDBGSK-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(C=CC2=CC=CC=C2N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



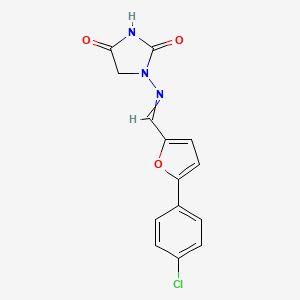
![2-Azabicyclo[2.2.1]hept-5-ene-3,3-dicarboxamide](/img/structure/B13979581.png)
![Tricyclo[3.3.1.0~2,8~]nona-3,6-diene-9-carbaldehyde](/img/structure/B13979583.png)

![4-[2-(Trifluoromethyl)phenyl]-1h-pyrrole-3-carbonitrile](/img/structure/B13979596.png)

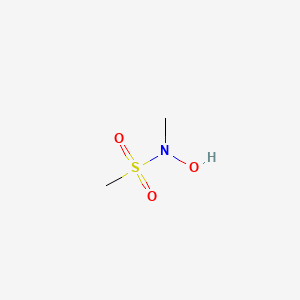
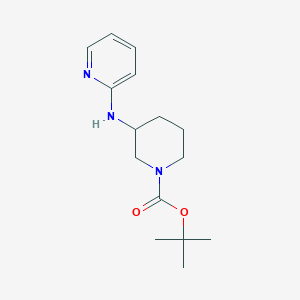
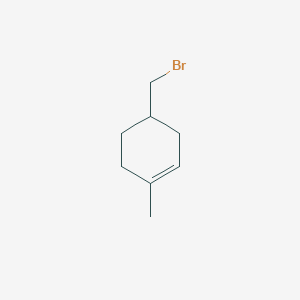

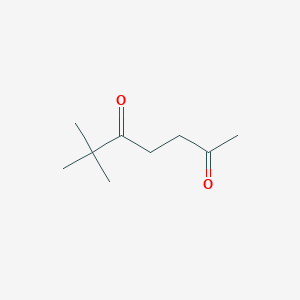
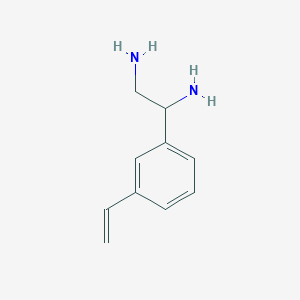
![4-(3-Bromobenzo[b]thien-2-yl)phenol](/img/structure/B13979634.png)
